molecular formula C19H38ClNO B14363800 N-(2-Chloroethyl)-N-methylhexadecanamide CAS No. 92461-31-9

N-(2-Chloroethyl)-N-methylhexadecanamide

Cat. No.: B14363800
CAS No.: 92461-31-9
M. Wt: 332.0 g/mol
InChI Key: BSYDCIBYBYQQHU-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylhexadecanamide is a chloroethyl-substituted amide featuring a long-chain hexadecanamide backbone. Its synthesis likely involves amidation of hexadecanoic acid derivatives with N-methyl-2-chloroethylamine or analogous reagents.

Properties

CAS No.

92461-31-9

Molecular Formula

C19H38ClNO

Molecular Weight

332.0 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methylhexadecanamide

InChI

InChI=1S/C19H38ClNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21(2)18-17-20/h3-18H2,1-2H3

InChI Key

BSYDCIBYBYQQHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-methylhexadecanamide typically involves the reaction of hexadecanoic acid with N-methyl-2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The industrial production also incorporates purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-methylhexadecanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N-methylhexadecanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-methylhexadecanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, including the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Chloroethyl Nitrosoureas (e.g., CCNU)

Chloroethyl nitrosoureas like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) () share the reactive 2-chloroethyl group but differ in their nitroso-urea backbone. These compounds are clinically used alkylating agents that induce DNA interstrand cross-links (). Key comparisons:

  • Mechanism: CCNU’s chloroethyl group reacts with DNA to form monoadducts, which evolve into cytotoxic cross-links. This process is counteracted by O⁶-methylguanine-DNA methyltransferase (MGMT) .
  • Solubility: CCNU has moderate lipophilicity (octanol/water distribution coefficient within the therapeutic range), whereas the hexadecanamide chain in the target compound likely increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
Chloroacetamide Derivatives (e.g., 2e, 2f)

Chloroacetamides such as 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) and 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) () are structurally distinct but share the chloroacetamide functional group. Comparisons include:

  • Synthesis : Both 2e/2f and the target compound are synthesized via C-amidoalkylation or nucleophilic substitution, leveraging the reactivity of the chloroethyl group ().
  • Bioactivity : Chloroacetamides exhibit antifungal and antibacterial properties (), but the target compound’s bioactivity remains uncharacterized. Its long alkyl chain may confer unique interactions with lipid-rich targets (e.g., membranes or enzymes).

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight LogP (Octanol/Water) Alkylating Activity Key Applications
N-(2-Chloroethyl)-N-methylhexadecanamide ~340.5 High (estimated) Moderate Research chemical
CCNU 214.1 1.8–2.2 High Anticancer therapy
2e (Chloroacetamide) ~400 3.5–4.0 Low Antimicrobial agents
5a (Thiopyrimidinone) ~300 2.0–2.5 High Antibacterial agents

Notes:

  • LogP values for the target compound are extrapolated from its hexadecyl chain, which significantly increases lipophilicity compared to shorter-chain analogs .
  • Alkylating activity is inferred from the chloroethyl group’s reactivity; nitrosoureas (e.g., CCNU) exhibit higher DNA-targeted alkylation .

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